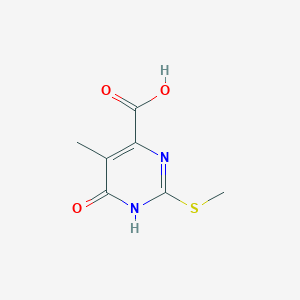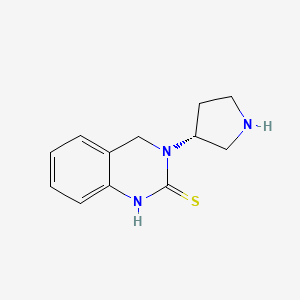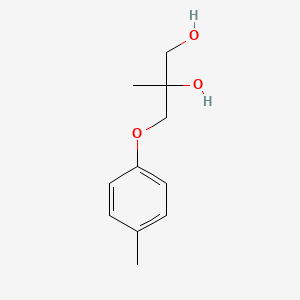
2-Methyl-3-(p-tolyloxy)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a methyl group, a p-tolyloxy group, and a propanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(p-tolyloxy)propionaldehyde with a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which facilitate the reduction of the aldehyde group to a diol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents but under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
化学反应分析
Types of Reactions
2-Methyl-3-(p-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: NaBH4 or LiAlH4 in ethanol or THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2-Methyl-3-(p-tolyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol groups can form hydrogen bonds with active sites, influencing the activity of enzymes or altering receptor binding. This interaction can modulate various biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(p-tolyloxy)propionaldehyde
- 2-Methyl-3-(p-tolyloxy)propionic acid
- 2-Methyl-3-(p-tolyloxy)propanol
Uniqueness
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound’s diol structure allows for diverse chemical modifications and interactions, making it a versatile molecule for various applications.
属性
CAS 编号 |
63991-98-0 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
2-methyl-3-(4-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-3-5-10(6-4-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |
InChI 键 |
MBJYNNMHFMUBHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(C)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




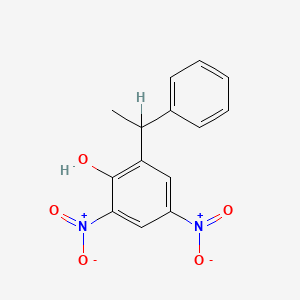
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
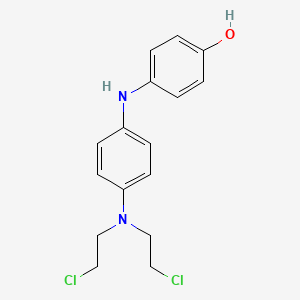

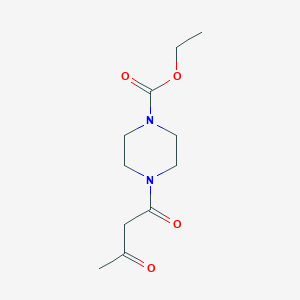
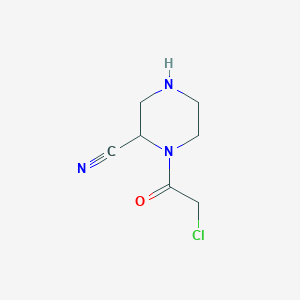
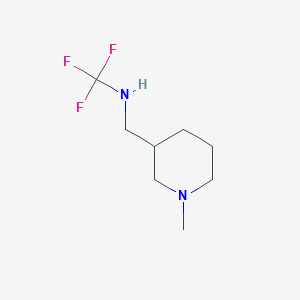
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)

![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
